molecular formula C7H6N4O B6142180 1-phenyl-1,4-dihydro-5H-tetrazol-5-one CAS No. 5097-82-5

1-phenyl-1,4-dihydro-5H-tetrazol-5-one

Cat. No.: B6142180
CAS No.: 5097-82-5
M. Wt: 162.15 g/mol
InChI Key: FYYACQQSYSDVJB-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-dihydro-5H-tetrazol-5-one is an organic compound with the molecular formula C7H6N4O and a molecular weight of 162.15 g/mol It is a tetrazole derivative, characterized by a phenyl group attached to the tetrazole ring

Scientific Research Applications

1-Phenyl-1,4-dihydro-5H-tetrazol-5-one has diverse applications in scientific research, including:

Safety and Hazards

The safety and hazards associated with 1-phenyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one are not explicitly mentioned in the available literature . As with any chemical compound, appropriate safety measures should be taken when handling and storing the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,4-dihydro-5H-tetrazol-5-one can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in the presence of acetic acid . The reaction conditions typically include:

  • Temperature: 0-5°C for the initial reaction
  • Solvent: Acetic acid
  • Reaction time: Several hours

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for better control of reaction parameters
  • Use of catalysts to enhance reaction rates
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products:

    Oxidation: Tetrazole oxides

    Reduction: Hydrazine derivatives

    Substitution: Substituted tetrazoles with various functional groups

Mechanism of Action

The mechanism of action of 1-phenyl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity . The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

1-Phenyl-1,4-dihydro-5H-tetrazol-5-one can be compared with other tetrazole derivatives, such as:

Uniqueness: this compound stands out due to its balanced reactivity, stability, and potential for diverse applications in various fields.

Properties

IUPAC Name

4-phenyl-1H-tetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H,(H,8,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYACQQSYSDVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965778
Record name 1-Phenyl-1H-tetrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51449-77-5
Record name 1-Phenyl-5-hydroxytetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051449775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-tetrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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